molecular formula C23H30O5 B1207496 Epoxideoxycorticosterone acetate CAS No. 21853-83-8

Epoxideoxycorticosterone acetate

Cat. No. B1207496
CAS RN: 21853-83-8
M. Wt: 386.5 g/mol
InChI Key: QZHWBQCNOKNTPO-UIHBBMEUSA-N
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Description

16alpha,17alpha-Epoxy-3,20-dioxopregn-4-en-21-yl acetate is a corticosteroid hormone.

Scientific Research Applications

1. Role in Hypertension and Cardiovascular Function

  • DOCA-salt hypertension, a model for low renin/angiotensin hypertension, is characterized by increased arterial superoxide levels, which have been linked to the activation of NADPH oxidase and superoxide generation in response to endothelin-1 (ET-1) (Li et al., 2003).
  • In DOCA-induced hypertension, a notable rise in inflammation, oxidative stress, fibrosis, and hypertrophy in cardiac tissues has been observed. The heme oxygenase (HO) system has shown protective effects against these conditions, potentially due to its interaction with proinflammatory/oxidative transcription factors (Jadhav, Torlakovic, & Ndisang, 2008).
  • The endothelin ETB receptor plays a crucial role in gender differences observed in DOCA-salt-induced hypertension. The study revealed that vascular oxidative stress is partially responsible for these gender differences (Kawanishi et al., 2007).

2. Impact on Renal Function and Inflammation

  • Research has indicated that soluble epoxide hydrolase gene deletion attenuates renal injury and inflammation in DOCA-salt hypertension, suggesting a protective role against hypertension-related kidney damage (Manhiani et al., 2009).
  • Additionally, DOCA-salt hypertension is linked with changes in the cardiovascular system and baroreflex responses, as discussed in a review of its pathogenesis (Schenk & McNeill, 1992).

3. Molecular Synthesis and Chemical Analysis

  • A study focused on the synthesis of halogenated steroid hormones, including fluoro analogs of progesterone and desoxycorticosterone acetate, offering insights into the chemical structure and properties of these compounds (Bowers, Ibáñez, & Ringold, 1959).

4. Effects on Vascular Tissues and Blood Pressure

  • Enhanced superoxide anion formation in vascular tissues of hypertensive rats, including those treated with DOCA, has been observed, pointing to the role of oxidative stress in hypertension development (Wu et al., 2001).

properties

CAS RN

21853-83-8

Product Name

Epoxideoxycorticosterone acetate

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

[2-[(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h10,16-18,20H,4-9,11-12H2,1-3H3/t16-,17+,18+,20-,21+,22+,23-/m1/s1

InChI Key

QZHWBQCNOKNTPO-UIHBBMEUSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C

SMILES

CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C

Other CAS RN

21853-83-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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